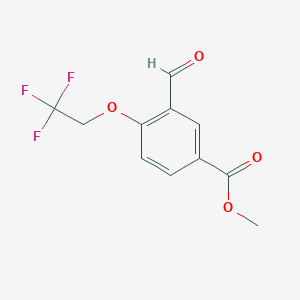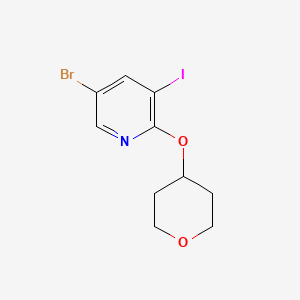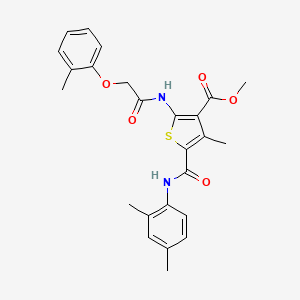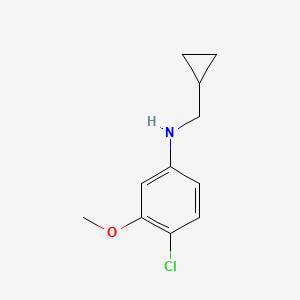
3-(4-Fluoro-2-methyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Fluoro-2-methyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester is a chemical compound with a complex structure that includes a piperazine ring substituted with a fluoro-methyl-phenyl group and a tert-butyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-2-methyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common method starts with the preparation of the fluoro-methyl-phenyl precursor, which is then reacted with piperazine under specific conditions to form the desired product. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and reagents such as n-butyllithium .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Fluoro-2-methyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include n-butyllithium, tetrahydrofuran (THF), and various oxidizing and reducing agents. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(4-Fluoro-2-methyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 3-(4-Fluoro-2-methyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluoro-2-methylbenzaldehyde: A related compound with similar structural features but different functional groups.
tert-butyl 3-[(4-fluoro-2-methylphenyl)amino]-3-oxopropylcarbamate: Another compound with a similar core structure but different substituents.
Uniqueness
3-(4-Fluoro-2-methyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of functional groups and structural features
Eigenschaften
Molekularformel |
C16H23FN2O2 |
|---|---|
Molekulargewicht |
294.36 g/mol |
IUPAC-Name |
tert-butyl 3-(4-fluoro-2-methylphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H23FN2O2/c1-11-9-12(17)5-6-13(11)14-10-19(8-7-18-14)15(20)21-16(2,3)4/h5-6,9,14,18H,7-8,10H2,1-4H3 |
InChI-Schlüssel |
HNANBASYQSIBDD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)F)C2CN(CCN2)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[3-(Aminomethyl)phenoxy]-2,2-dimethylpropanoic acid](/img/structure/B12076706.png)





![3-[4-(2-Fluoroethoxy)phenyl]propanoic acid](/img/structure/B12076754.png)

![N-[(4-methoxyphenyl)methyl]-4,4-dimethylcyclohexan-1-amine](/img/structure/B12076760.png)
![(3S)-N-[(3-Fluoropyridin-2-yl)methyl]pyrrolidine-3-carboxamide dihydrochloride](/img/structure/B12076771.png)
